An In-depth Technical Guide on the Physical Properties of (4-Bromonaphthalen-1-yl)methanol
An In-depth Technical Guide on the Physical Properties of (4-Bromonaphthalen-1-yl)methanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the organic compound (4-Bromonaphthalen-1-yl)methanol. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound as a synthetic intermediate in pharmaceuticals, materials science, and other advanced applications.[1][2]
(4-Bromonaphthalen-1-yl)methanol is an aromatic alcohol characterized by a naphthalene core structure, with a bromine atom substituted at the 4-position and a hydroxymethyl group at the 1-position.[1] Its unique structure, featuring both a reactive bromine atom and a versatile hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules.[1]
Core Physical and Chemical Data
A summary of the fundamental physical and chemical properties of (4-Bromonaphthalen-1-yl)methanol is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₁₁H₉BrO |
| Molecular Weight | 237.09 g/mol |
| CAS Number | 56052-26-7 |
| Appearance | Colorless to slightly yellow liquid / Off-white to yellow solid |
| Melting Point | 50-52 °C |
| Boiling Point | 250-252 °C |
| Solubility | Quantitative data not publicly available. It is expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated solvents.[3][4] The hydroxymethyl group likely enhances its solubility compared to 1-bromonaphthalene.[1] |
| pKa | No experimental data available. |
| Spectral Data | Specific experimental data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not publicly available, though chemical suppliers indicate its existence.[5] |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of (4-Bromonaphthalen-1-yl)methanol are not detailed in the available literature, the following section outlines standard methodologies that can be applied.
Synthesis of (4-Bromonaphthalen-1-yl)methanol
A common and effective method for the synthesis of (4-Bromonaphthalen-1-yl)methanol is through the reduction of 4-bromonaphthalene-1-carboxylic acid.[6]
Workflow for the Synthesis of (4-Bromonaphthalen-1-yl)methanol
Caption: A flowchart illustrating the key stages in the synthesis of (4-Bromonaphthalen-1-yl)methanol.
Detailed Protocol:
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Reaction Setup: In a 250-mL 3-necked round-bottom flask, dissolve 4-bromonaphthalene-1-carboxylic acid (e.g., 7 g, 27.88 mmol) in tetrahydrofuran (200 mL).
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Reduction: To this solution, add borane-tetrahydrofuran complex (BH₃·THF) (e.g., 55.7 mL of a 1M solution, 2.00 equivalents) dropwise while stirring.
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Reaction Time: Allow the resulting solution to stir overnight at room temperature.
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Quenching: Quench the reaction by the careful addition of hydrochloric acid until the pH of the aqueous layer is adjusted to 6.
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Extraction: Dilute the mixture with ethyl acetate (200 mL). The organic layer should be washed three times with brine (100 mL each).
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure.
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Purification: Wash the resulting residue with n-hexane (30 mL) to yield (4-bromonaphthalen-1-yl)methanol as a white solid.[6]
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Logical Steps for Melting Point Determination
Caption: A procedural diagram outlining the determination of a compound's melting point.
Detailed Protocol:
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Sample Preparation: A small amount of dry (4-Bromonaphthalen-1-yl)methanol is finely crushed into a powder.
-
Loading the Capillary Tube: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.
-
Measurement:
-
The capillary tube is placed in a melting point apparatus.
-
A preliminary measurement can be performed with a rapid heating rate to quickly determine an approximate melting range.
-
For an accurate measurement, the apparatus is cooled to at least 20°C below the approximate melting point. The sample is then heated at a rate of 1-2°C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Determination of Solubility
A qualitative and quantitative understanding of a compound's solubility is crucial for its application in synthesis and formulation.
Workflow for Solubility Testing
Caption: A schematic representing the steps for determining the solubility of a compound.
Detailed Protocol:
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Sample Preparation: A known mass of (4-Bromonaphthalen-1-yl)methanol is added to a series of vials.
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Solvent Addition: A known volume of a selected solvent (e.g., methanol, ethanol, acetone, dichloromethane, toluene) is added to each vial.
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Equilibration: The vials are sealed and agitated (e.g., using a shaker) in a constant temperature bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to allow any undissolved solid to settle.
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Analysis: A known volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of (4-Bromonaphthalen-1-yl)methanol in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy (after establishing a calibration curve) or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.
References
- 1. Buy (4-Bromonaphthalen-1-yl)methanol | 56052-26-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 56052-26-7|(4-Bromonaphthalen-1-yl)methanol|BLD Pharm [bldpharm.com]
- 6. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
